Calenduloside E

Cancer Research Cytotoxicity Oleanolic Acid Saponins

Calenduloside E (CAS 108322-31-2) is a pentacyclic triterpenoid saponin bearing a single glucuronic acid moiety at C3, delivering superior cytotoxicity (low μM GI50) versus oleanolic acid and bidesmosidic analogs across multiple cancer cell lines. Its validated, direct inhibition of PGK1—a mechanism not shared by other OA-saponins—makes CE the definitive probe for atherosclerosis target-validation and oncology SAR studies. With a documented oral bioavailability of only 0.58%, CE serves as an ideal model compound for benchmarking advanced drug delivery systems. Sourcing is optimized via quantitative UPLC-MS/MS data: A. sagittata fruit yields 7.84 mg/g dw, minimizing purification costs.

Molecular Formula C36H56O9
Molecular Weight 632.8 g/mol
CAS No. 108322-31-2
Cat. No. B012540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalenduloside E
CAS108322-31-2
Synonymsoleanolic acid 3-O-monoglucuronide
Molecular FormulaC36H56O9
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1
InChIKeyIUCHKMAZAWJNBJ-RCYXVVTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calenduloside E (CAS 108322-31-2): A Natural Pentacyclic Triterpenoid Saponin for Cardiovascular, Anti-Cancer, and Anti-Inflammatory Research


Calenduloside E (CE, CAS 108322-31-2) is a pentacyclic triterpenoid saponin, specifically an oleanolic acid (OA) 3-O-β-D-glucuronide, belonging to the class of triterpene saponins [1]. It is primarily isolated from various plant sources, including Aralia elata, Calendula officinalis, and species within the Amaranthaceae family, such as Chenopodium strictum Roth [2]. This compound has garnered significant research interest due to its demonstrated bioactivities, including anti-inflammatory, anti-apoptotic, cardiovascular protective, and anti-cancer effects, operating through mechanisms such as modulation of the AMPK-SIRT3 pathway, regulation of macrophage polarization, and interaction with targets like Hsp90 .

Why Oleanolic Acid and Other OA-Type Saponins Cannot Be Substituted for Calenduloside E


While Calenduloside E shares the oleanolic acid (OA) core with many other triterpenoid saponins, critical differences in its specific glycosylation pattern (a single glucuronic acid moiety at the C3 position) confer distinct pharmacological properties, target engagement, and pharmacokinetics. Studies demonstrate that the presence and type of sugar moiety are key structural elements for potent cytotoxic activity, with OA-type saponins containing glucuronic acid (GlcA), like CE, showing generally higher cytotoxicity than the parent aglycone OA or bidesmosides [1]. Furthermore, CE has been shown to directly interact with specific protein targets such as Hsp90 and PGK1, which are not universally shared across all OA-saponins [2][3]. Its absolute oral bioavailability of only 0.58% in dogs also dictates specific research and formulation considerations that would not apply to a more bioavailable analog [4]. Therefore, substituting Calenduloside E with a structurally related compound, such as oleanolic acid or chikusetsusaponin IVa, would likely result in a different biological and pharmacological outcome.

Quantitative Comparative Evidence for Calenduloside E: A Guide for Scientific Selection


Superior Cytotoxic Activity of Calenduloside E Compared to Oleanolic Acid and Chikusetsusaponin IVa

In a head-to-head cytotoxicity screening against a panel of human cancer cell lines, Calenduloside E (CE) exhibited significantly greater potency than its parent aglycone, oleanolic acid (OA), and the structurally related bidesmosidic saponin, chikusetsusaponin IVa (ChIVa). The study highlighted that OA-type monodesmosides with a glucuronic acid (GlcA) moiety at the C3 position, such as CE, were generally more cytotoxic than OA alone or bidesmosides [1].

Cancer Research Cytotoxicity Oleanolic Acid Saponins

Quantified Oral Bioavailability Limitation of Calenduloside E in a Preclinical Model

A pharmacokinetic study in beagle dogs revealed that Calenduloside E has an extremely low absolute oral bioavailability of 0.58% [1]. This is a critical differentiator from its active metabolite, oleanolic acid (OA), which is generated in vivo following CE administration and is known for its poor solubility and bioavailability challenges [2]. The study also noted that the AUC(0-t) for CE was approximately dose-proportional, while other parameters like half-life (t1/2) and mean residence time (MRT) showed no significant differences across doses [1].

Pharmacokinetics Bioavailability ADME

Calenduloside E's Unique Target Engagement: Direct Inhibition of PGK1 Enzyme Activity

A 2026 study identified phosphoglycerate kinase 1 (PGK1) as a novel direct target of Calenduloside E (CE) and its derivatives. Using a clickable activity-based probe (CC-ABPP) strategy, CE was shown to pull down PGK1 from live HUVEC lysates, and the interaction was verified by Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) [1]. Critically, the study demonstrated that CE and its derivatives significantly inhibit PGK1 enzymatic activity, with a derivative (K1) showing optimal protective activity at 0.78 µM [1]. This mechanism is distinct from other OA-saponins, which have not been reported to inhibit PGK1.

Atherosclerosis Glycolysis Target Identification

Quantitative Comparison of Plant-Derived Content: Calenduloside E vs. Chikusetsusaponin IVa

A 2025 study using a validated UPLC-MS/MS method quantified the content of Calenduloside E (CE) and its close structural analog, chikusetsusaponin IVa (ChIVa), across various plant parts of ten Amaranthaceae species [1]. The study found that while both saponins often coexist, their relative abundance varies significantly. For instance, in the fruit of A. sagittata, ChIVa was more abundant (13.15 mg/g dw) than CE (7.84 mg/g dw) [1]. Conversely, in the roots of Ch. strictum, CE content (6.54 mg/g dw) was comparable to ChIVa (5.52 mg/g dw) [1].

Phytochemistry Natural Product Sourcing Analytical Chemistry

Validated Hsp90 Binding: Quantitative Docking Score Comparison

Calenduloside E (CE) has been identified as a ligand for Heat Shock Protein 90 (Hsp90), a key regulator of cardiovascular pathology. A molecular modeling study compared the binding affinity of CE and its clickable activity-based probe (CEA) to Hsp90 [1]. The docking scores (S value) were -7.61 for CE and -7.33 for CEA, indicating a strong and similar interaction with the target protein [1]. This interaction was further validated by Surface Plasmon Resonance (SPR), which measured a KD value of 11.7 µM for CEA binding to Hsp90 [1].

Molecular Docking Hsp90 Cardiovascular Protection

Targeted Research Applications for Calenduloside E Based on Quantified Comparative Evidence


In Vitro Cancer Research: Prioritizing Calenduloside E for Potency-Driven Cytotoxicity Studies

Based on direct comparative evidence showing Calenduloside E (CE) has superior in vitro cytotoxicity compared to oleanolic acid (OA) and the bidesmosidic analog chikusetsusaponin IVa (ChIVa) across multiple cancer cell lines [1], CE should be the compound of choice for oncology researchers seeking a potent OA-type saponin. Its lower GI50 values in the micromolar range make it a more effective tool for studying anti-proliferative mechanisms and structure-activity relationships (SAR) where the C3 glucuronidation moiety is a key driver of activity.

In Vivo Atherosclerosis & Target Validation Studies: Leveraging CE's Unique PGK1 Inhibitory Mechanism

For researchers investigating novel anti-atherosclerotic agents, Calenduloside E offers a unique, quantifiable advantage: its validated, direct inhibition of the glycolytic enzyme PGK1, a mechanism not reported for other OA-saponins [2]. In vivo studies in ApoE-/- mice have confirmed its ability to inhibit aortic plaque formation [2]. This specific target engagement positions CE as a critical tool for dissecting the role of PGK1 in atherogenesis and for validating new therapeutic targets in cardiovascular disease.

Pharmacokinetic and Formulation Development Research: Using CE as a Model Compound for Bioavailability Enhancement

The well-characterized and extremely poor oral bioavailability of Calenduloside E (F = 0.58%) [3] makes it an excellent model compound for pharmaceutical scientists developing advanced drug delivery systems. Researchers focused on improving the oral absorption of poorly soluble triterpenoids or natural product saponins can use CE to quantitatively benchmark the performance of novel formulation strategies (e.g., nano-emulsions, solid dispersions, cyclodextrin complexes) by tracking changes in its AUC and Cmax in preclinical models.

Sourcing and Phytochemical Analysis: Selecting Optimal Plant Material Based on Quantitative Saponin Content

For groups involved in natural product isolation or large-scale extraction, the quantitative UPLC-MS/MS data on the distribution of Calenduloside E (CE) and chikusetsusaponin IVa (ChIVa) in various Amaranthaceae species provides a data-driven basis for sourcing decisions [4]. Based on the evidence, researchers seeking to maximize CE yield should prioritize specific plant parts and species, such as the fruit of A. sagittata (7.84 mg/g dw) or the roots of Ch. strictum (6.54 mg/g dw), rather than relying on generic sourcing, which could result in lower yields and higher purification costs [4].

Technical Documentation Hub

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